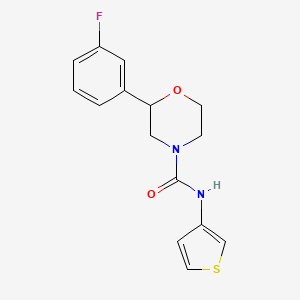
2-Ethanesulfonyl-1-(2-fluoro-phenyl)-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethanesulfonyl-1-(2-fluoro-phenyl)-ethanol, commonly known as EFEO, is a chemical compound that has recently gained attention in the scientific research community due to its potential as a therapeutic agent. EFEO has been shown to have significant biochemical and physiological effects, making it a promising candidate for further study.
Aplicaciones Científicas De Investigación
EFEO has been the subject of several scientific studies due to its potential as a therapeutic agent. One study found that EFEO has anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis. Another study found that EFEO has anti-tumor activity, making it a potential treatment for cancer. Additionally, EFEO has been shown to have anti-oxidant and anti-microbial properties, making it a potential treatment for a variety of diseases.
Mecanismo De Acción
The mechanism of action of EFEO is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. EFEO has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. Additionally, EFEO has been shown to modulate the activity of the nuclear factor-kappa B (NF-kB) signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
EFEO has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor activity, EFEO has been shown to have anti-oxidant and anti-microbial activity. EFEO has also been shown to modulate the activity of certain neurotransmitters, making it a potential treatment for neurological disorders such as depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EFEO has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, EFEO has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, there are also limitations to the use of EFEO in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, EFEO has limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on EFEO. One area of research is the development of EFEO as a therapeutic agent for inflammatory diseases such as arthritis. Another area of research is the development of EFEO as a treatment for cancer. Additionally, further research is needed to fully understand the mechanism of action of EFEO and to identify specific pathways that it targets. Finally, research is needed to identify potential side effects of EFEO and to develop strategies to minimize these side effects.
Conclusion:
In conclusion, EFEO is a promising compound that has significant potential as a therapeutic agent. Its anti-inflammatory, anti-tumor, anti-oxidant, and anti-microbial properties make it a potential treatment for a variety of diseases. While there are limitations to the use of EFEO in lab experiments, its relative stability and low toxicity make it a useful compound for further study. Future research on EFEO will likely focus on its development as a therapeutic agent and on further understanding its mechanism of action.
Métodos De Síntesis
The synthesis of EFEO involves a multi-step process that begins with the reaction of 2-fluorobenzaldehyde with ethyl 2-bromoacetate to form 2-fluoro-1-(2-oxoethyl)benzene. This intermediate is then reacted with sodium hydride and ethanesulfonyl chloride to produce the final product, EFEO. The synthesis of EFEO is a complex process that requires a high level of expertise and specialized equipment.
Propiedades
IUPAC Name |
2-ethylsulfonyl-1-(2-fluorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO3S/c1-2-15(13,14)7-10(12)8-5-3-4-6-9(8)11/h3-6,10,12H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZCXRWFZDRLCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CC(C1=CC=CC=C1F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine-5-amine](/img/structure/B6627384.png)
![N-(Cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine-5-amine](/img/structure/B6627388.png)

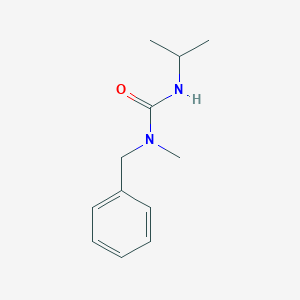
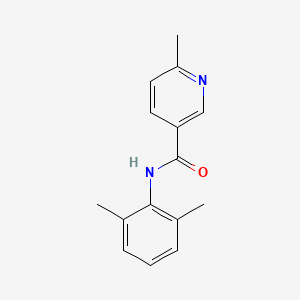
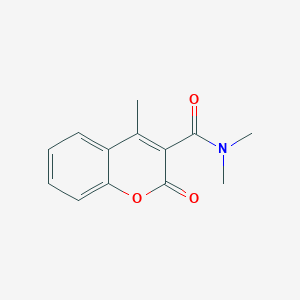
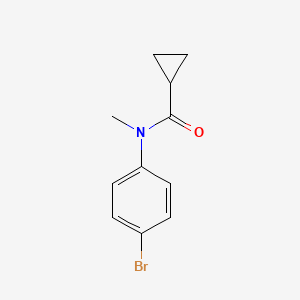
![4-Pyrrolizino-1H-pyrazolo[3,4-d]pyrimidine-6-amine](/img/structure/B6627422.png)

![4-Benzyl-3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6627444.png)
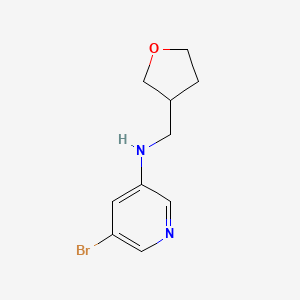
![3-[4-[(1-Phenylpyrazol-3-yl)methyl]morpholin-2-yl]phenol](/img/structure/B6627459.png)
![N-[(3-cyanophenyl)methyl]-2-thiophen-2-ylmorpholine-4-carboxamide](/img/structure/B6627461.png)
